molecular formula C3H3NS2 B055097 5-Thiazolethiol CAS No. 120405-09-6

5-Thiazolethiol

Cat. No. B055097
M. Wt: 117.2 g/mol
InChI Key: PKXGJLZKCTVTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiazolethiol, also known as 4,5-dihydro-2-thiazolethiol, 2-thiazoline-2-thiol, 2-mercapto-2-thiazoline, and 2-thiazolidinethione, is a chemical compound with the molecular formula C3H5NS2 . It has a molecular weight of 119.2 and is also known by its CAS number 120405-09-6 .


Molecular Structure Analysis

The molecular structure of 5-Thiazolethiol is characterized by a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The InChI key for 5-Thiazolethiol is WGJCBBASTRWVJL-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Thiazolethiol are not detailed in the available sources, thiazole compounds are known to be important components in various chemical reactions. For example, the thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Physical And Chemical Properties Analysis

5-Thiazolethiol has a predicted boiling point of 208.1±13.0 °C and a predicted density of 1.382±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 5.91±0.10 .

properties

IUPAC Name

1,3-thiazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NS2/c5-3-1-4-2-6-3/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXGJLZKCTVTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405769
Record name 5-THIAZOLETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Thiazolethiol

CAS RN

120405-09-6
Record name 5-THIAZOLETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.